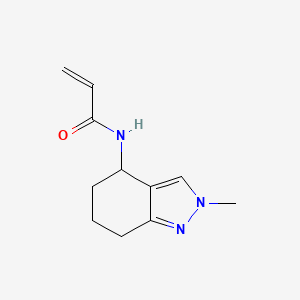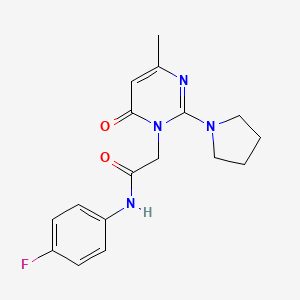
N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, also known as MPTQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MPTQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have been investigating the synthesis of various derivatives of thioxoquinazolinone, aiming to explore their chemical properties and potential applications. For instance, the reaction of specific thiourea derivatives with 4-methoxyphenacyl bromide can yield products like N4-[5-(4-methoxyphenyl)-1,3-oxathiol-2-yliden]-(2-phenylquinazolin-4-yl)-amine through domino reactions via different pathways, demonstrating the versatility of these compounds in synthetic chemistry (Fathalla et al., 2002).
Antimicrobial and Anticonvulsant Activities
The antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives have been a subject of interest. Studies have shown that specific derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, certain compounds demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Rajasekaran et al., 2013). Additionally, some derivatives have shown potent anticonvulsant activity, suggesting their possible application in the development of new anticonvulsant drugs.
Antioxidant and Anticancer Activities
Research has also focused on the antioxidant and anticancer activities of derivatives of N-(4-methoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide. Certain derivatives were found to possess antioxidant activity superior to well-known antioxidants like ascorbic acid. Furthermore, these compounds exhibited cytotoxicity against specific cancer cell lines, indicating their potential as leads in anticancer drug development (Tumosienė et al., 2020).
Antibacterial and Diuretic Properties
The exploration of the antibacterial and diuretic properties of quinazolinone derivatives has revealed their potential in treating bacterial infections and as diuretic agents. Some derivatives have been synthesized and tested for their diuretic and antihypertensive activities, showing promising results that could lead to the development of new therapeutic agents (Rahman et al., 2014).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-14-10-8-13(9-11-14)20-17(23)7-4-12-22-18(24)15-5-2-3-6-16(15)21-19(22)26/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVJNTMVMWKGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)
![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-benzylacetamide](/img/structure/B2806382.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)
![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)



